2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C9H14ClF2NO2. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and two fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of fluorine atoms: Fluorination is carried out using specific reagents under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and other functional groups can be substituted with other atoms or groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and bicyclic structure play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride
- 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
1394042-78-4 |
---|---|
Molecular Formula |
C9H14ClF2NO2 |
Molecular Weight |
241.66 g/mol |
IUPAC Name |
2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13F2NO2.ClH/c10-9(11)4-3-8(7(13)14)2-1-6(9)5-12-8;/h6,12H,1-5H2,(H,13,14);1H |
InChI Key |
MMFVSBMNCHCHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1CN2)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.